molecular formula C17H14ClFN2O3 B2474911 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide CAS No. 1281147-03-2

2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2474911
CAS No.: 1281147-03-2
M. Wt: 348.76
InChI Key: WKYWYESWWKLQEH-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including a chloro-fluorophenoxy group, a cyano group, and a methoxyphenyl group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyano group might undergo reactions with nucleophiles, and the chloro-fluorophenoxy group might be involved in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in different solvents, and its reactivity with other chemicals .

Scientific Research Applications

Comparative Metabolism in Liver Microsomes

Research on chloroacetamide herbicides, which are structurally related to 2-(2-chloro-4-fluorophenoxy)-N-[cyano(2-methoxyphenyl)methyl]acetamide, has revealed insights into their metabolism in human and rat liver microsomes. Studies have identified the metabolic pathways and the roles of specific cytochrome P450 isoforms in the biotransformation of these compounds. The research has implications for understanding the hepatotoxicity and environmental persistence of these herbicides (Coleman et al., 2000).

Photoreactions of Drug Compounds

Flutamide, a drug with a similar aromatic and halogenated structure, undergoes photodegradation, producing various photoproducts in different solvents. This research contributes to our understanding of the stability and environmental fate of halogenated aromatic compounds, including potential degradation pathways and the formation of potentially toxic metabolites (Watanabe et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel acetamide derivatives provide insights into the chemical behavior, potential applications, and synthesis pathways of acetamide compounds. This research is fundamental for developing new chemicals with potential applications in various industries, including pharmaceuticals, agriculture, and materials science (Yang Man-li, 2008).

Radioligand Development for Peripheral Benzodiazepine Receptor

The development of radioligands based on acetamide derivatives for peripheral benzodiazepine receptors (PBR) illustrates the pharmacological applications of these compounds. These studies involve synthesizing and evaluating radioligands for their potential in brain imaging and neurological research, contributing to our understanding of neuroinflammation and neurodegenerative diseases (Zhang et al., 2003).

Anaerobic Biodegradation of Chloroacetamide Herbicides

Investigations into the anaerobic biodegradation of chloroacetamide herbicides, including acetochlor, provide valuable information on the environmental fate of these compounds. Understanding the degradation pathways and the microorganisms involved offers insights into reducing environmental contamination and developing bioremediation strategies (Liu et al., 2020).

Future Directions

The future directions for research on this compound would depend on its applications. If it has bioactive properties, it might be studied as a potential drug. If it has interesting chemical reactivity, it might be used in the development of new synthetic methods .

Properties

IUPAC Name

2-(2-chloro-4-fluorophenoxy)-N-[cyano-(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-23-15-5-3-2-4-12(15)14(9-20)21-17(22)10-24-16-7-6-11(19)8-13(16)18/h2-8,14H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYWYESWWKLQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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